Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
CAS No.:
Cat. No.: VC13694675
Molecular Formula: C13H10ClNO5
Molecular Weight: 295.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClNO5 |
|---|---|
| Molecular Weight | 295.67 g/mol |
| IUPAC Name | dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3 |
| Standard InChI Key | WTTHDMQOLJHZPO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O |
| Canonical SMILES | COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O |
Introduction
Structural Representation
| Feature | Details |
|---|---|
| Quinoline Backbone | Aromatic nitrogen-containing ring |
| Chlorine Substitution | Enhances reactivity |
| Hydroxyl Group | Contributes to hydrogen bonding |
| Ester Groups | Facilitate esterification |
Synthesis
The synthesis of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate typically involves esterification of its precursor, 6-chloroquinoline-2,4-dicarboxylic acid. The process is as follows:
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Reagents and Conditions:
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Alcohol (e.g., methanol) as a solvent.
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Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
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Reflux conditions to ensure complete conversion.
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Reaction Monitoring:
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Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress.
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Purification:
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The product is purified through recrystallization or column chromatography.
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Reaction Scheme
Reactivity
The compound's reactivity is influenced by its functional groups:
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The hydroxyl group enables hydrogen bonding and nucleophilic interactions.
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The ester groups can undergo hydrolysis under acidic or basic conditions.
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The chloro substituent can participate in substitution reactions.
Hypothetical Applications
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Antimicrobial Activity:
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The hydroxyl and chloro groups may enhance interactions with microbial enzymes.
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Coordination Chemistry:
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Hydroxyquinoline derivatives are known chelating agents for metal ions.
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Drug Development:
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The compound's reactivity makes it a candidate for synthesizing pharmacologically active molecules.
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Potential Applications in Research and Industry
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate has utility in multiple fields:
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Synthetic Chemistry:
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As an intermediate in the preparation of complex organic molecules.
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Medicinal Chemistry:
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Potential precursor for drug candidates targeting infectious diseases or cancer.
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Material Science:
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May serve as a ligand in coordination polymers or metal-organic frameworks.
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